10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4-trihydro-5H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core with a seven-membered ring containing two nitrogen atoms. The structure features a hexanoyl group at position 10, a 4-methoxyphenyl substituent at position 11, and a phenyl group at position 2. The 4-methoxyphenyl group contributes electron-donating effects, which may modulate receptor binding or pharmacokinetic properties .
Properties
Molecular Formula |
C32H34N2O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-hexanoyl-6-(4-methoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-3-4-6-15-30(36)34-28-14-10-9-13-26(28)33-27-20-24(22-11-7-5-8-12-22)21-29(35)31(27)32(34)23-16-18-25(37-2)19-17-23/h5,7-14,16-19,24,32-33H,3-4,6,15,20-21H2,1-2H3 |
InChI Key |
DYKFSOVWJZHDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepin core structure.
Introduction of the hexanoyl group: The hexanoyl group is introduced through an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-hexanoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent variations, physicochemical properties, and pharmacological implications.
Structural Comparison
Table 1: Substituent Analysis of Key Analogs
Pharmacological Implications
- Lipophilicity: The target compound’s hexanoyl group confers higher lipophilicity compared to acetyl-substituted analogs (e.g., ), which may enhance blood-brain barrier penetration but increase plasma protein binding .
- Electron Effects : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the electron-withdrawing trifluoromethyl group in ’s analog, suggesting divergent receptor interaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
